2-Methyl-4-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to the pyridine ring
Mechanism of Action
Target of Action
2-Methyl-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various diseases in the pharmaceutical industry .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in the protection of crops from pests in the agrochemical industry and the treatment of various diseases in the pharmaceutical industry .
Biochemical Pathways
It’s known that tfmp derivatives play a significant role in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the synthesis of various drugs .
Pharmacokinetics
The success of suzuki–miyaura (sm) cross-coupling, a common reaction involving organoboron reagents like tfmp, is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . These properties may influence the bioavailability of TFMP derivatives.
Result of Action
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store TFMP in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep it away from strong oxidizing agents . These precautions suggest that exposure to heat, moisture, and certain chemical environments could potentially affect the action and stability of TFMP.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 2-methylpyridine. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Another method involves the use of trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) as the trifluoromethylating agent. This reagent reacts with 2-methylpyridine in the presence of a base like triethylamine (Et₃N) to form this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates. This approach minimizes the formation of by-products and enhances the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group (-CF₂H) using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Difluoromethyl derivatives
Substitution: Amino or thiol-substituted pyridines
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyridine
- 2-Methyl-3-(trifluoromethyl)pyridine
- 4-Methyl-2-(trifluoromethyl)pyridine
Uniqueness
2-Methyl-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 4-position of the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 4-position can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological assays .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGXUBCGWYGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563693 | |
Record name | 2-Methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-17-2 | |
Record name | 2-Methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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